molecular formula C19H23N5O B6569781 N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide CAS No. 933222-62-9

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide

Cat. No.: B6569781
CAS No.: 933222-62-9
M. Wt: 337.4 g/mol
InChI Key: BBOGJDDBEKGDBV-UHFFFAOYSA-N
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Description

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide is a complex organic compound that features a tetrazole ring fused with an adamantane structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-phenyl-1H-1,2,3,4-tetrazole and adamantane-1-carboxylic acid.

  • Reaction Steps: The carboxylic acid group of adamantane is activated, often using reagents like thionyl chloride, to form an acid chloride intermediate. This intermediate is then reacted with the tetrazole derivative under controlled conditions to form the final product.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The adamantane ring can undergo oxidation reactions to form corresponding alcohols or ketones.

  • Reduction: Reduction reactions can be performed on the tetrazole ring to yield hydrazine derivatives.

  • Substitution: The phenyl group in the tetrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium(VI) oxide or potassium permanganate are used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

  • Substitution: Electrophilic reagents such as bromine or nitric acid are used in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Adamantane-1-ol or adamantane-1-one.

  • Reduction: Adamantane-1-hydrazine.

  • Substitution: Bromo- or nitro-substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases. Industry: The compound's unique structure makes it valuable in the development of advanced materials with specific properties.

Comparison with Similar Compounds

  • Tetrazole Derivatives: Other tetrazole derivatives with different substituents on the ring.

  • Adamantane Derivatives: Compounds with various functional groups attached to the adamantane core.

Uniqueness: The combination of the tetrazole ring and adamantane structure in this compound provides unique chemical and biological properties that are not found in other similar compounds. This makes it particularly valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c25-18(19-9-13-6-14(10-19)8-15(7-13)11-19)20-12-17-21-22-23-24(17)16-4-2-1-3-5-16/h1-5,13-15H,6-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOGJDDBEKGDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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